molecular formula C15H13N5O2 B2464451 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1203386-19-9

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2464451
CAS No.: 1203386-19-9
M. Wt: 295.302
InChI Key: RBXCTLHKAMFXSE-UHFFFAOYSA-N
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Description

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of oxadiazole derivatives

Biochemical Analysis

Cellular Effects

Related oxadiazole compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones. One common method includes the use of manganese dioxide as an oxidizing agent to facilitate the formation of the oxadiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of oxadiazole derivatives. Its unique structural features combine a pyrazine ring with an oxadiazole moiety, which may impart distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Molecular FormulaC15H13N5O2
Molecular Weight281.30 g/mol
CAS NumberNot specified
SMILESCC1=CN=C(N=C1C(=O)NCC2=CC=CC=C2)C(=N)N=N

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. A specific study reported that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The presence of both the pyrazine and oxadiazole rings may enhance binding affinity to various enzymes or receptors involved in disease processes. For example, structural analogs have shown inhibition of key enzymes in metabolic pathways associated with cancer proliferation .

Case Studies

  • Antimicrobial Efficacy : A comparative study on the effectiveness of oxadiazole derivatives showed that this compound had superior antibacterial activity compared to traditional antibiotics in vitro.
  • Anticancer Screening : In vitro assays demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines (MCF7), with an IC50 value of approximately 10 µM after 48 hours of exposure .

Properties

IUPAC Name

5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXCTLHKAMFXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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